
Methyl-5-(Difluormethyl)thiophen-2-carboxylat
Übersicht
Beschreibung
“Methyl 5-(difluoromethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H6F2O2S . It has a molecular weight of 192.19 . The IUPAC name for this compound is methyl 5-(difluoromethyl)thiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 5-(difluoromethyl)thiophene-2-carboxylate” is 1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-(difluoromethyl)thiophene-2-carboxylate” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
Methyl-5-(Difluormethyl)thiophen-2-carboxylat: ist ein Thiophenderivat, eine Klasse von Verbindungen, die für ihre pharmakologischen Eigenschaften bekannt sind. Thiophenderivate wurden auf ihre Antikrebsaktivitäten untersucht . Die Difluormethylgruppe in dieser Verbindung könnte potenziell zur Entwicklung und Synthese neuer Antikrebsmittel genutzt werden, indem man ihre Fähigkeit ausnutzt, mit biologischen Zielstrukturen zu interagieren.
Materialwissenschaft: Organische Halbleiter
In der Materialwissenschaft spielen Thiophenderivate eine wichtige Rolle bei der Entwicklung von organischen Halbleitern . Die einzigartige Struktur von This compound könnte zur Weiterentwicklung von organischen Feldeffekttransistoren (OFETs) beitragen, die für die Herstellung flexibler elektronischer Geräte von entscheidender Bedeutung sind.
Organische Leuchtdioden (OLEDs)
Thiophen-basierte Moleküle werden aufgrund ihrer elektronischen Eigenschaften bei der Herstellung von OLEDs verwendet . Die Einarbeitung von This compound in OLEDs könnte die Effizienz und Lebensdauer dieser Geräte verbessern, die in Displays und Beleuchtung weit verbreitet sind.
Korrosionsschutzmittel
Thiophenderivate dienen als Korrosionsschutzmittel in der industriellen Chemie . Die spezifische molekulare Struktur von This compound könnte zur Entwicklung neuer korrosionsbeständiger Beschichtungen oder Additive für Metalle genutzt werden.
Pharmakologische Eigenschaften: Entzündungshemmend und antimikrobiell
Thiophenderivate zeigen eine Reihe von pharmakologischen Wirkungen, darunter entzündungshemmende und antimikrobielle Aktivitäten . This compound könnte ein wichtiges Zwischenprodukt bei der Synthese von Medikamenten sein, die auf entzündliche Prozesse oder mikrobielle Infektionen abzielen.
Synthese von biologisch aktiven Verbindungen
Die Verbindung wird auch bei der Synthese verschiedener biologisch aktiver Moleküle verwendet. Ihre Rolle als Zwischenprodukt kann zur Entwicklung neuer therapeutischer Mittel mit verbessertem Wirkungsgrad und Sicherheitsprofil führen .
Wirkmechanismus
Target of Action
The primary targets of Methyl 5-(difluoromethyl)thiophene-2-carboxylate are currently unknown. This compound is a derivative of thiophene, a class of compounds known to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 5-(difluoromethyl)thiophene-2-carboxylate in laboratory experiments include its availability, its low cost, and its versatility. Additionally, Methyl 5-(difluoromethyl)thiophene-2-carboxylate is a relatively non-toxic compound and is relatively stable in the presence of a variety of solvents. The limitations of using Methyl 5-(difluoromethyl)thiophene-2-carboxylate in laboratory experiments include its low solubility in water and its limited shelf life.
Zukünftige Richtungen
The potential future directions of Methyl 5-(difluoromethyl)thiophene-2-carboxylate research include further studies into its therapeutic potential, its use in organic synthesis, and its potential applications in other areas. Additionally, further studies into the mechanism of action of Methyl 5-(difluoromethyl)thiophene-2-carboxylate, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments could provide valuable insight into its potential uses. Additionally, further research into the potential applications of Methyl 5-(difluoromethyl)thiophene-2-carboxylate in other areas, such as agriculture, could provide valuable insight into its potential uses.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-(difluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSBKAZAWFHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



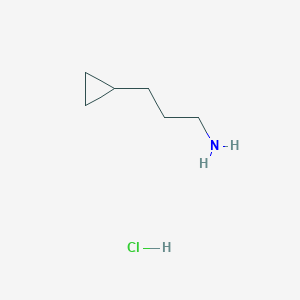
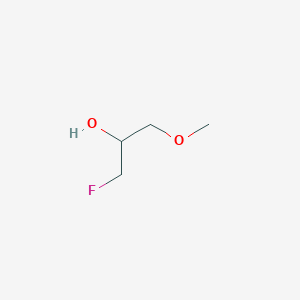
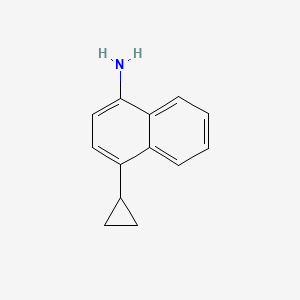
![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
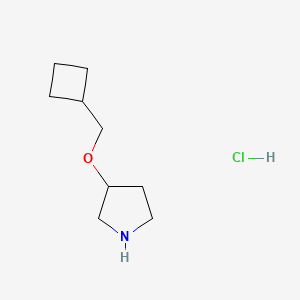

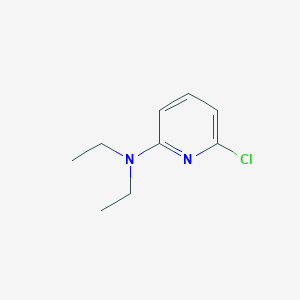


![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
